Antibacterial agent 95

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

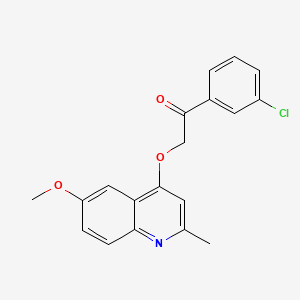

C19H16ClNO3 |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2-(6-methoxy-2-methylquinolin-4-yl)oxyethanone |

InChI |

InChI=1S/C19H16ClNO3/c1-12-8-19(16-10-15(23-2)6-7-17(16)21-12)24-11-18(22)13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3 |

InChI Key |

SNXDJHDIXKVNFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)OCC(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"Antibacterial agent 95" mechanism of action against Mycobacterium tuberculosis

A Deep Dive into the Mechanism of Action of a Novel 2-(Quinoline-4-yloxy)acetamide Series Against Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis remains a formidable global health challenge, largely exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide focuses on "Antibacterial Agent 95," a representative compound from the promising 2-(quinoline-4-yloxy)acetamide (QOA) class. These compounds have demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains, with some exhibiting minimum inhibitory concentrations (MICs) in the submicromolar range.[1] The core mechanism of action for this class of compounds has been identified as the inhibition of the cytochrome bc1 complex, a crucial component of the mycobacterial electron transport chain.[1][2][3] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

The primary molecular target of the 2-(quinoline-4-yloxy)acetamide class, including "Agent 95," is the cytochrome bc1 complex (also known as complex III) of Mycobacterium tuberculosis.[1][2][3] This enzyme complex is a critical component of the electron transport chain, responsible for generating a proton motive force that drives ATP synthesis.

The QcrB Subunit: The Point of Inhibition

Specifically, the QOAs bind to the QcrB subunit of the cytochrome bc1 complex.[1][2][3] This interaction disrupts the normal electron flow from menaquinol to cytochrome c, thereby inhibiting the proton-pumping activity of the complex. The consequence of this inhibition is a collapse of the proton gradient across the inner mycobacterial membrane, leading to ATP depletion and ultimately, bacterial cell death. Evidence for this specific targeting comes from studies involving spontaneous resistant mutants of M. tuberculosis. Whole-genome sequencing of these resistant strains has consistently revealed mutations in the qcrB gene.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of "this compound" at the molecular level.

Caption: Mechanism of action of "this compound".

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of representative 2-(quinoline-4-yloxy)acetamide compounds against Mycobacterium tuberculosis.

Table 1: In Vitro Anti-Tuberculous Activity

| Compound | Mtb H37Rv MIC (µM) | Mtb MDR Strain MIC (µM) | Reference |

| Agent 95 (representative) | 0.3 | Data not always specified, but active | [4] |

| Lead Compound (Borsoi et al., 2020) | 0.3 | Active against MDR strains | [5] |

| Lead Compound (Pissinate et al., 2022) | 0.09 | Active against MDR strains | [4] |

| Lead Compound (Paz et al., 2023) | 0.80 | - | [1] |

| Isoniazid (Control) | ~0.2-0.8 | Resistant | [1] |

| Rifampicin (Control) | ~0.02-0.1 | Resistant | [4] |

Table 2: Cytotoxicity and Selectivity Index

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) | Reference |

| Lead Compound (Paz et al., 2023) | HepG2 | > 20 | > 25 | [6] |

| Lead Compound (Paz et al., 2023) | Vero | > 20 | > 25 | [6] |

| Selected Compounds (Pissinate et al., 2024) | VERO | > 10 | > 500 | [7] |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the 2-(quinoline-4-yloxy)acetamide compounds against M. tuberculosis H37Rv and other strains is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

-

Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate.

-

Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the serially diluted compounds.

-

Incubation: The plates are sealed and incubated at 37°C for 7-10 days.

-

Addition of Resazurin: After the incubation period, 30 µL of a 0.01% resazurin solution is added to each well.

-

Reading of Results: The plates are re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against mammalian cell lines to determine their selectivity.

Protocol: MTT Assay on Macrophage Cell Line (e.g., RAW 264.7)

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflows and Logical Relationships

Drug Discovery and Evaluation Workflow

The following diagram outlines the general workflow for the discovery and preclinical evaluation of novel anti-tuberculosis agents like the 2-(quinoline-4-yloxy)acetamides.

Caption: Preclinical evaluation workflow for novel anti-TB agents.

Conclusion

"this compound" and the broader class of 2-(quinoline-4-yloxy)acetamides represent a significant advancement in the search for novel anti-tuberculosis therapies. Their potent activity against both drug-sensitive and resistant strains of M. tuberculosis, coupled with a well-defined mechanism of action targeting the cytochrome bc1 complex, makes them a compelling scaffold for further development. The favorable selectivity indices observed in preclinical studies suggest a promising therapeutic window. Continued optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in advancing these compounds towards clinical evaluation.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of new 2-(quinoline-4-yloxy)acetamide-based antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Quinolin-4-yloxy)acetamides: Discovery, Synthesis, and Antitubercular Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 2-(quinolin-4-yloxy)acetamides, a promising class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While the specific compound "2-(quinoline-4-methoxy) acetamide" is not extensively documented, the closely related "2-(quinolin-4-yloxy)acetamide" scaffold has been the subject of significant research and development as a potential therapeutic agent. These compounds were identified through phenotypic screening and have demonstrated efficacy against both drug-susceptible and drug-resistant strains of Mtb.[1][2][3][4][5]

Discovery and Initial Identification

The 2-(quinolin-4-yloxy)acetamide scaffold emerged from a phenotypic screening of a large library of compounds, which identified a set of 177 potential lead compounds against M. tuberculosis.[1] Within this set, the quinoline series, and specifically the 2-(quinolin-4-yloxy)acetamides, showed encouraging results.[2][4] The initial lead compound from this series demonstrated a minimum inhibitory concentration (MIC) of 0.70 μM, highlighting its potential for further development.[1] Subsequent optimization and structure-activity relationship (SAR) studies have led to the synthesis of analogs with significantly enhanced potency, with MIC values as low as 0.05 μM.[1][5]

Synthesis of 2-(Quinolin-4-yloxy)acetamides

The synthesis of 2-(quinolin-4-yloxy)acetamides is typically achieved through a two-step process. This methodology allows for the versatile introduction of various substituents on both the quinoline core and the N-arylacetamide moiety to explore the structure-activity relationships.

General Synthetic Workflow

The overall synthetic route involves the preparation of an intermediate, 2-bromo-N-arylacetamide, followed by an O-alkylation reaction with a substituted 4-hydroxyquinoline.

Caption: General two-step synthesis of 2-(quinolin-4-yloxy)acetamides.

Experimental Protocols

Step 1: Synthesis of 2-bromo-N-arylacetamides (General Protocol) The initial step involves the acylation of various substituted anilines.

-

A solution of a substituted aniline (1.0 equivalent) is prepared in a suitable solvent, such as dichloromethane.

-

A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.[1][6]

-

The mixture is cooled to 0 °C, and bromoacetyl chloride (1.0 equivalent) is added dropwise.[6]

-

The reaction mixture is then stirred at room temperature for a period ranging from 3 to 18 hours, allowing the acylation to proceed.[1][6]

-

Upon completion, the crude product is typically purified, often by washing and precipitation, to yield the 2-bromo-N-arylacetamide intermediate.

Step 2: Synthesis of 2-(Quinolin-4-yloxy)acetamides (General Protocol) The final compounds are synthesized via a second-order nucleophilic substitution reaction.

-

A mixture of the appropriate 4-hydroxyquinoline (1.0 equivalent) and potassium carbonate (K₂CO₃, approximately 3.0 equivalents) is prepared in dry N,N-dimethylformamide (DMF).[2][4]

-

The corresponding 2-bromo-N-arylacetamide intermediate (1.0 equivalent) is added to the suspension.[2]

-

The reaction mixture is stirred at room temperature (25 °C) for 16-18 hours.[1][2][4]

-

After the reaction is complete, it is quenched by the addition of distilled water, which typically causes the crude product to precipitate.[2]

-

The solid product is isolated by filtration or centrifugation, washed with water, and dried under reduced pressure to afford the final 2-(quinolin-4-yloxy)acetamide.[2] Further purification can be performed by column chromatography if necessary.[2]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Studies involving whole-genome sequencing of spontaneous resistant mutants have indicated that the antimycobacterial activity of 2-(quinolin-4-yloxy)acetamides is linked to the inhibition of the QcrB subunit of the menaquinol cytochrome c oxidoreductase, also known as the cytochrome bc1 complex.[4] This complex is a crucial component of the electron transport chain in M. tuberculosis.

The cytochrome bc1 complex catalyzes the transfer of electrons from menaquinol to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane. This creates a proton motive force that drives the synthesis of ATP. By inhibiting the QcrB subunit, 2-(quinolin-4-yloxy)acetamides disrupt the electron transport chain, block ATP synthesis, and ultimately lead to bacterial cell death.[6][7]

Caption: Inhibition of the Mtb cytochrome bc1 complex by 2-(quinolin-4-yloxy)acetamides.

Quantitative Data and Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the antitubercular potency of the 2-(quinolin-4-yloxy)acetamide scaffold. These studies have revealed several key insights:

-

N-arylacetamide Substituents: The nature of the substituent on the N-aryl portion of the acetamide side chain significantly influences activity. Bulky, lipophilic groups tend to improve antimycobacterial action.[1] For instance, replacing a phenyl group with a 2-naphthyl group resulted in one of the most potent compounds in a series, with an MIC of 0.05 μM.[1] Conversely, the introduction of electron-withdrawing groups generally leads to decreased activity.[1]

-

Quinoline Core Substituents: Modifications to the quinoline ring also impact potency. A methoxy group at the 6-position of the quinoline ring was found to be important for activity.[1] Replacing this methoxy group with halogens like chlorine or bromine reduced the activity.

-

Position of Substituents: The position of substituents on the N-aryl ring is also critical. For example, a methoxy group at the 3-position of the benzyl ring decreased potency twofold compared to a 2- or 4-methoxy derivative.[1]

The following table summarizes the in vitro activity of selected 2-(quinolin-4-yloxy)acetamide analogs against the H37Rv strain of M. tuberculosis.

| Compound ID | Quinoline Substituent (R¹) | N-Aryl Substituent (R²) | MIC (μM) vs. Mtb H37Rv | Reference |

| Lead Cmpd. 2 | 6-OCH₃, 2-CH₃ | 2-OCH₃-Phenyl | 0.44 | [1] |

| 5a | 6-H, 2-CH₃ | 2-OCH₃-Phenyl | >29 | [1] |

| 5b | 6-OCH₃, 2-CH₃ | Phenyl | 0.48 | [1] |

| 5c | 6-OCH₃, 2-CH₃ | 3-OCH₃-Phenyl | 0.88 | [1] |

| 5d | 6-OCH₃, 2-CH₃ | 4-OCH₃-Phenyl | 0.44 | [1] |

| 5e | 6-OCH₃, 2-CH₃ | 2,4-diOCH₃-Phenyl | 0.15 | [1] |

| 5i | 6-OCH₃, 2-CH₃ | 4-CF₃-Phenyl | 0.80 | [5] |

| 5s | 6-OCH₃, 2-CH₃ | 2-Naphthyl | 0.05 | [1] |

| Isoniazid | - | - | 1.46 | [1] |

| Rifampin | - | - | 0.20 | [6] |

Conclusion

The 2-(quinolin-4-yloxy)acetamide class of compounds represents a significant advancement in the search for new antitubercular agents. Discovered through phenotypic screening, these molecules exhibit potent and selective activity against Mycobacterium tuberculosis, including drug-resistant strains. Their well-defined mechanism of action, involving the inhibition of the essential cytochrome bc1 complex, provides a solid foundation for rational drug design. The straightforward and versatile two-step synthesis allows for extensive exploration of the structure-activity landscape, which has already yielded compounds with submicromolar potency. Further development of this scaffold holds considerable promise for delivering novel drug candidates to combat the global health threat of tuberculosis.[2][3][8]

References

- 1. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

In-Depth Technical Guide: Characterization of Antibacterial Agent 95 (CAS Number 2413006-48-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Antibacterial Agent 95, a novel antitubercular agent belonging to the 2-(quinoline-4-yloxy)acetamide class of compounds. The information presented is collated from foundational research and is intended to support further investigation and development of this promising antibacterial candidate.

Core Compound Data

This compound is a synthetic compound identified for its potent activity against Mycobacterium tuberculosis.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2413006-48-9 |

| Chemical Class | 2-(quinoline-4-yloxy)acetamide |

| Primary Indication | Antitubercular |

Biological Activity

The primary biological activity of this compound is the inhibition of Mycobacterium tuberculosis growth. The compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains.

In Vitro Antitubercular Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro efficacy.

| Strain | MIC (µM) |

| Mycobacterium tuberculosis H37Rv | 0.3[1][2][3] |

Activity in a Macrophage Model

To assess the compound's ability to reach its intracellular target, its activity was evaluated in a macrophage model of tuberculosis infection. This compound was shown to inhibit the growth of Mycobacterium tuberculosis within infected macrophages.[1][3]

Cytotoxicity

Evaluating the toxicity of a compound against mammalian cells is crucial for determining its therapeutic window.

| Cell Line | IC50 (µM) |

| HepG2 (Human Liver Carcinoma) | > 20[3] |

| Vero (Monkey Kidney Epithelial) | > 20[3] |

Mechanism of Action

Research indicates that the 2-(quinoline-4-yloxy)acetamide class of compounds, including this compound, targets the cytochrome bc1 complex of Mycobacterium tuberculosis.[1][4] This complex is a critical component of the electron transport chain, which is essential for cellular respiration and ATP synthesis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

General Synthesis of 2-(quinoline-4-yloxy)acetamides

A solution of the appropriate 2-bromoacetamide (1.0 equivalent) is added to a mixture of a substituted 4-hydroxyquinoline (1.0 equivalent) and potassium carbonate (3.12 equivalents) in dry dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 18 hours. Following the completion of the reaction, the mixture is quenched with distilled water, leading to the precipitation of the crude product. The product is then collected and purified.

In Vitro Antimycobacterial Activity (MIC Determination)

The antimycobacterial activity is determined using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv is grown to mid-log phase. The bacterial suspension is then added to a 96-well microplate. The test compound, serially diluted, is added to the wells. The plates are incubated at 37°C for a defined period. A solution of Alamar Blue is then added to each well, and the plates are re-incubated. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating the inhibition of bacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compound is assessed against HepG2 and Vero cell lines. The cells are seeded in 96-well plates and incubated. The test compound at various concentrations is then added to the wells, and the plates are incubated for 72 hours. Cell viability is determined using a standard assay such as the MTT or neutral red uptake assay. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[3]

Macrophage Infection Model

To evaluate intracellular activity, a macrophage cell line (e.g., J774) is infected with Mycobacterium tuberculosis H37Rv. After allowing for phagocytosis, extracellular bacteria are removed by washing. The infected cells are then treated with different concentrations of the test compound. After a set incubation period, the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on solid media and counting the colony-forming units (CFUs).

Experimental Workflow

The following diagram outlines the general workflow for the characterization of novel antitubercular agents like this compound.

Caption: General experimental workflow for antitubercular agent characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of new 2-(quinoline-4-yloxy)acetamide-based antituberculosis agents [hero.epa.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Privileged Structure in the Fight Against Tuberculosis

An In-depth Technical Guide on the Structure-Activity Relationship of Quinoline-Based Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse pharmacological activities. In the realm of infectious diseases, quinoline-based agents have emerged as a particularly promising class of therapeutics for combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The discovery and development of bedaquiline, the first new anti-TB drug in over four decades, has reinvigorated interest in the quinoline scaffold and spurred extensive research into its structure-activity relationships (SAR) to design novel, more potent, and safer antitubercular drugs. This technical guide provides a comprehensive overview of the SAR of quinoline-based antitubercular agents, detailing key structural modifications that influence their efficacy, summarizing quantitative data, outlining experimental protocols for their evaluation, and visualizing key pathways and workflows.

Core Structure-Activity Relationships

The antitubercular activity of the quinoline scaffold is intricately linked to the nature and position of various substituents on its bicyclic ring. Numerous studies have systematically explored these relationships, revealing key pharmacophoric features essential for potent anti-Mtb activity.

A fundamental aspect of the SAR of many quinoline-based antitubercular agents is the presence of a lipophilic substituent at the C2 position and a polar group at the C4 position.[1] Modifications at other positions, such as C6, C7, and C8, have also been shown to significantly impact activity.

Substitutions at the C2 and C4 Positions

Research into 2,4-disubstituted quinolines has demonstrated that the nature of the groups at these positions is critical for antitubercular potency. For instance, a series of 2,4-disubstituted quinolines showed that compounds with a phenylamide group at the C2 position and various substituents at the C4 position exhibited significant inhibition of the Mtb H37Rv strain.[1] The most promising compounds in one study exhibited 99% inhibition at a concentration of 6.25 µg/mL.[1]

The Role of the Carboxamide Linker

The introduction of a carboxamide linker at various positions of the quinoline ring has been a successful strategy in developing potent antitubercular agents. Dihydroquinoline carboxamide derivatives, for example, have shown promising activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.39 and 0.78 μg/mL against M. tuberculosis H37Rv.[2] Similarly, quinoline carboxamide derivatives have been synthesized and evaluated for their antitubercular potential, with some compounds showing promising activity.[3][4]

Hybrid Molecules: Expanding the Pharmacological Profile

A growing area of research involves the hybridization of the quinoline core with other known antitubercular pharmacophores. This approach aims to create multifunctional molecules with potentially novel mechanisms of action or improved efficacy against drug-resistant strains.

-

Quinoline-Isoniazid Hybrids: Isoniazid is a first-line anti-TB drug that inhibits mycolic acid biosynthesis.[5] Hybrid molecules combining the quinoline scaffold with isoniazid have been designed and synthesized, with some exhibiting high activity against M. tuberculosis and a dependence on functional KatG for their action.[5]

-

Quinoline-Isoxazole Hybrids: The incorporation of an isoxazole ring into the quinoline scaffold has yielded compounds with potent activity against both replicating and non-replicating Mtb.[6][7] Some of these hybrids have demonstrated submicromolar activity.[6]

-

Quinoline-Thiosemicarbazone Hybrids: Thiosemicarbazones are another class of compounds with known antitubercular activity. Hybrid molecules incorporating a thiosemicarbazone moiety have been investigated, with some showing remarkable antimycobacterial activity.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for various classes of quinoline-based antitubercular agents, highlighting the impact of different substituents on their in vitro activity against M. tuberculosis H37Rv.

Table 1: SAR of 2,4-Disubstituted Quinolines

| Compound ID | R1 (at C2) | R2 (at C4) | % Inhibition at 6.25 µg/mL | Reference |

| 10h | -NH-Ph-4-OCH3 | -CH3 | 99 | [1] |

| ... | ... | ... | ... | ... |

(Note: This table is a representative example. A comprehensive guide would include a more extensive list of compounds from the cited literature.)

Table 2: Antitubercular Activity of Dihydroquinoline Carboxamide Derivatives

| Compound ID | Substituent (R) | MIC (µg/mL) | Reference |

| 8g | -NH-(4-fluorophenyl) | 0.39 | [2] |

| 8h | -NH-(4-chlorophenyl) | 0.78 | [2] |

| ... | ... | ... | ... |

(Note: This table is a representative example. A comprehensive guide would include a more extensive list of compounds from the cited literature.)

Table 3: Antitubercular Activity of Quinoline-Isoniazid Hybrids

| Compound ID | Linker | MIC (µg/mL) | Reference |

| 16a-16g | 1H-1,2,3-triazole | 0.25-0.50 | [5] |

| ... | ... | ... | ... |

(Note: This table is a representative example. A comprehensive guide would include a more extensive list of compounds from the cited literature.)

Experimental Protocols

The evaluation of novel quinoline-based antitubercular agents involves a series of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro assays.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[9][10][11]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. The color change provides a visual or quantifiable measure of bacterial growth inhibition.

Protocol:

-

Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a standardized turbidity.

-

Plate Setup: The assay is performed in a 96-well microtiter plate. Test compounds are serially diluted in the wells.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to each well containing the test compound. Drug-free and solvent controls are included.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[10]

-

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.[10]

-

Second Incubation: The plates are re-incubated for 24 hours.[10]

-

Reading Results: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink. Results can be read visually or spectrophotometrically.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to assess the cytotoxicity of compounds against mammalian cell lines, providing an indication of their therapeutic index.[12][13][14]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in fixed cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Protocol:

-

Cell Seeding: Adherent mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[12][14]

-

Staining: The plates are washed with water and stained with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[14]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[12][14]

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader.[13][15] The IC50 (the concentration that inhibits cell growth by 50%) is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in the study of quinoline-based antitubercular agents can aid in understanding their mechanism of action and the drug discovery pipeline.

Caption: Mechanism of action of Bedaquiline targeting ATP synthase.

Caption: General workflow for quinoline-based antitubercular drug discovery.

Caption: Summary of key structure-activity relationships for quinoline antituberculars.

Conclusion

The quinoline scaffold remains a highly attractive starting point for the development of novel antitubercular agents. A deep understanding of the structure-activity relationships is paramount for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The continuous exploration of different substitution patterns, the strategic hybridization with other pharmacophores, and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of next-generation quinoline-based drugs to combat the global threat of tuberculosis. This guide serves as a foundational resource for researchers in this field, providing a consolidated overview of the current state of knowledge and highlighting key experimental approaches for the evaluation of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. Designing quinoline-isoniazid hybrids as potent anti-tubercular agents inhibiting mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 14. SRB assay for measuring target cell killing [protocols.io]

- 15. zellx.de [zellx.de]

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 95 via Broth Microdilution

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

1. Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] It is a fundamental measurement in the discovery and development of new antibacterial agents, providing a quantitative measure of a compound's potency. The broth microdilution method is a standardized, reproducible, and widely used technique to determine MIC values.[1][4][5][6] This protocol outlines the detailed procedure for determining the MIC of a novel compound, "Antibacterial agent 95," using the broth microdilution assay in a 96-well microtiter plate format.

2. Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[2] Following incubation, the presence or absence of visible bacterial growth (turbidity) is determined. The MIC is identified as the lowest concentration of the agent in which there is no visible growth.[2][7] This method allows for the simultaneous testing of multiple compounds or bacterial strains in a high-throughput format.[1]

3. Materials and Reagents

-

This compound: Stock solution of known concentration.

-

Bacterial Strains: Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and test strains.

-

Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria.

-

96-Well Plates: Sterile, U- or flat-bottom microtiter plates.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

0.5 McFarland Turbidity Standard.

-

Spectrophotometer or Densitometer.

-

Sterile Reagent Reservoirs.

-

Multichannel and Single-channel Pipettes.

-

Plate Reader (Optional): For measuring optical density (OD) at 600 nm.

Experimental Protocols

4. Preparation of Reagents

4.1. This compound Stock Solution

-

Prepare a stock solution of "this compound" at a concentration 100-fold the highest desired final concentration (e.g., 12.8 mg/mL for a final top concentration of 128 µg/mL).

-

The choice of solvent depends on the solubility of the agent. Use sterile distilled water if possible. If an organic solvent (e.g., DMSO) is necessary, ensure the final concentration in the assay does not exceed 1%, as it may affect bacterial growth.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

4.2. Bacterial Inoculum Preparation

-

From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.

-

Transfer the colonies to a tube containing 5 mL of sterile CAMHB or PBS.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance between 0.08 and 0.13 at 625 nm.[8] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 30 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][8] This typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.

5. Broth Microdilution Procedure

-

Plate Setup: Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.[9]

-

Agent Dilution: Add 200 µL of the prepared 2X starting concentration of "this compound" to the wells in column 1.[9]

-

Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[9]

-

Continue this 2-fold serial dilution process across the plate from column 2 to column 10.[9]

-

After mixing in column 10, discard 100 µL to ensure all wells (1-10) have a final volume of 100 µL.[9]

-

Controls:

-

Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 4.2) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12. The final volume in each well (1-11) will be 200 µL.

-

Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours under ambient air conditions.[2][8]

6. Interpretation of Results

-

Validate the Assay: Before reading the results, check the control wells.

-

The sterility control (Column 12) should be clear, indicating no contamination.

-

The growth control (Column 11) should show distinct turbidity, confirming the viability of the bacteria.

-

-

Determine the MIC: Visually inspect the wells containing the antibacterial agent. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth (i.e., the first clear well in the dilution series).[2][7]

-

Optional - Spectrophotometric Reading: A plate reader can be used to measure the OD at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[11]

Data Presentation

Results should be recorded in a clear, tabular format. The MIC value is reported in µg/mL or mg/L. It is recommended to perform the assay in triplicate to ensure reproducibility.

Table 1: Sample MIC Data for this compound

| Bacterial Strain | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean MIC (µg/mL) |

| S. aureus ATCC 29213 | 4 | 8 | 4 | 5.3 |

| E. coli ATCC 25922 | 16 | 16 | 32 | 21.3 |

| Clinical Isolate 1 | 8 | 8 | 8 | 8 |

| Clinical Isolate 2 | >128 | >128 | >128 | >128 |

7. Quality Control

-

Reference Strains: Always include well-characterized quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) for which the expected MIC ranges of common antibiotics are known.[2]

-

CLSI Guidelines: Results for QC strains should fall within the acceptable ranges published by the Clinical and Laboratory Standards Institute (CLSI) to validate the test system.[2][4]

-

Inoculum Verification: A purity check of the inoculum should be performed by streaking it onto an agar plate. A colony count can also be done on the growth control well after incubation to confirm the starting inoculum density was correct.[8]

8. References

This protocol is based on established methods and guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5][6] For further details, refer to CLSI document M07.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 3. droracle.ai [droracle.ai]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes: Evaluating "Antibacterial Agent 95" in a Macrophage Model of Tuberculosis Infection

1. Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily infects and replicates within host macrophages. A critical aspect of anti-TB drug development is the evaluation of novel compounds for their ability to inhibit Mtb growth within this cellular environment. These application notes provide a comprehensive protocol for assessing the efficacy of "Antibacterial Agent 95" in an in vitro macrophage model of TB infection. The described workflows include methods for determining the cytotoxicity of the compound, its impact on intracellular bacterial load, and its potential immunomodulatory effects on host cell signaling.

2. Mechanism of Action (Hypothesized)

"this compound" is a novel synthetic compound designed to target Mtb's defense mechanisms against host-derived stresses. It is hypothesized to be a potent inhibitor of the mycobacterial enzyme Superoxide Dismutase A (SodA). By inhibiting SodA, "this compound" impairs the bacterium's ability to neutralize reactive oxygen species (ROS) generated by the macrophage phagosome, leading to increased oxidative stress and subsequent bacterial death. This targeted action is expected to have minimal off-target effects on the host macrophage.

3. Data Presentation

The following tables summarize the key quantitative data obtained from the evaluation of "this compound" in a THP-1-derived macrophage model of Mtb infection.

Table 1: Cytotoxicity of "this compound" on THP-1 Derived Macrophages

| Concentration (µM) | Macrophage Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 5 | 97.5 | 4.8 |

| 10 | 95.1 | 5.3 |

| 25 | 91.8 | 6.2 |

| 50 | 88.4 | 6.5 |

Data represents the mean percentage of viable cells relative to the vehicle control after 48 hours of treatment, as determined by an MTT assay.

Table 2: Efficacy of "this compound" on Intracellular Mtb Load

| Treatment | Concentration (µM) | Intracellular CFU/mL | Log Reduction |

| Untreated Control | - | 1.5 x 10^6 | - |

| Vehicle Control | - | 1.4 x 10^6 | 0.03 |

| "this compound" | 1 | 8.2 x 10^5 | 0.26 |

| "this compound" | 5 | 3.1 x 10^5 | 0.68 |

| "this compound" | 10 | 9.5 x 10^4 | 1.20 |

| "this compound" | 25 | 2.0 x 10^4 | 1.87 |

| Rifampicin (Control) | 1 | 5.0 x 10^3 | 2.48 |

Data represents the number of colony-forming units (CFU) per mL of cell lysate at 48 hours post-infection and treatment.

Table 3: Effect of "this compound" on Cytokine Production by Mtb-Infected Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Uninfected Control | - | 55 | 30 | 15 |

| Mtb-Infected | - | 850 | 1200 | 350 |

| Mtb + Agent 95 | 10 | 910 | 1350 | 330 |

| Mtb + Agent 95 | 25 | 980 | 1410 | 310 |

Cytokine levels in the supernatant of infected macrophages were measured by ELISA at 24 hours post-treatment.

4. Experimental Protocols

4.1. Culture and Differentiation of THP-1 Macrophages

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 96-well or 24-well plates at a density of 1 x 10⁵ cells/well or 5 x 10⁵ cells/well, respectively.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubate for 48 hours to allow for adherence and differentiation.

-

After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and PMA.

-

Add fresh, antibiotic-free RPMI-1640 with 10% FBS and rest the cells for 24 hours before infection.

4.2. Macrophage Infection with Mycobacterium tuberculosis

Note: All work with live Mtb must be performed in a Biosafety Level 3 (BSL-3) facility.

-

Prepare a single-cell suspension of Mtb H37Rv by passing the bacterial culture through a 27-gauge needle several times.

-

Measure the optical density at 600 nm (OD₆₀₀) and adjust the bacterial concentration in antibiotic-free RPMI-1640 medium to achieve a multiplicity of infection (MOI) of 10 (10 bacteria per 1 macrophage).

-

Remove the medium from the differentiated THP-1 cells and add the Mtb suspension.

-

Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.

-

After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Add fresh RPMI-1640 medium containing 10% FBS and the desired concentrations of "this compound" or control compounds.

4.3. Determination of Intracellular Bacterial Load (CFU Assay)

-

At the desired time points (e.g., 48 hours post-infection), aspirate the culture medium.

-

Lyse the infected macrophages by adding 0.1% sodium dodecyl sulfate (SDS) in PBS to each well and incubating for 10 minutes at room temperature.

-

Prepare a 10-fold serial dilution series of the cell lysate in PBS containing 0.05% Tween 80.

-

Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU/mL.

4.4. Macrophage Viability (MTT Assay)

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

At the end of the treatment period, add 20 µL of the MTT stock solution to each well of a 96-well plate (containing 200 µL of medium).

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

5. Visualizations

Caption: Experimental workflow for evaluating "this compound".

Caption: Hypothesized mechanism of "this compound".

Application Notes and Protocols for High-Throughput Screening of "Antibacterial Agent 95" Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of analogs of "Antibacterial agent 95," a 2-(quinoline-4-yloxy)acetamide derivative with demonstrated activity against Mycobacterium tuberculosis. The goal of this screening cascade is to identify analogs with improved potency and to elucidate their mechanism of action. Recent studies on similar 2-(quinoline-4-yloxy)acetamide compounds suggest that they may target the cytochrome bc1 complex, which is involved in cellular respiration. Therefore, the proposed screening strategy includes a primary screen for antibacterial activity followed by secondary assays to probe potential mechanisms of action, including inhibition of cell wall synthesis, protein synthesis, and DNA integrity.

Primary High-Throughput Screen: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This primary assay is designed to rapidly assess the antibacterial potency of a library of "this compound" analogs by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.[1] A high-throughput broth microdilution method will be employed for this purpose.[2][3][4]

Experimental Protocol: High-Throughput Broth Microdilution MIC Assay

Materials:

-

96-well or 384-well clear, flat-bottom microtiter plates

-

Test organism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or a target Gram-positive/Gram-negative bacterium)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

"this compound" analog library dissolved in DMSO

-

Positive control antibiotic (e.g., Rifampicin for Mycobacteria, Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)

-

Negative control (DMSO)

-

Resazurin sodium salt solution (for viability assessment)

-

Automated liquid handler

-

Microplate incubator

-

Microplate reader (absorbance and fluorescence)

Procedure:

-

Compound Plating: Using an automated liquid handler, dispense serial dilutions of the "this compound" analogs into the microtiter plates. The final concentrations should typically range from 0.01 to 100 µM. Also, include positive and negative control wells.

-

Bacterial Inoculum Preparation: Culture the test organism to the mid-logarithmic phase. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the prepared bacterial inoculum to all wells of the compound-containing plates, except for the sterility control wells (broth only).

-

Incubation: Seal the plates and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours (or longer for slow-growing organisms like M. smegmatis).

-

Growth Assessment:

-

Absorbance Reading: Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.

-

Resazurin Staining (Optional but recommended): Add resazurin solution to each well and incubate for a further 2-6 hours. Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm). Resazurin is reduced by viable cells to the fluorescent resorufin, providing a sensitive measure of cell viability.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits bacterial growth by ≥90% compared to the DMSO control.

Data Presentation: MIC Values for "this compound" Analogs

| Analog ID | Chemical Modification | MIC (µM) vs. M. smegmatis | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |

| AG95-001 | R1 = H, R2 = H | 0.5 | 2.0 | >100 |

| AG95-002 | R1 = Cl, R2 = H | 0.25 | 1.0 | 50 |

| AG95-003 | R1 = H, R2 = F | 0.4 | 1.5 | >100 |

| AG95-004 | R1 = OCH3, R2 = H | 1.0 | 4.0 | >100 |

| Rifampicin | - | 0.015 | 0.008 | 4.0 |

| Vancomycin | - | 1.0 | 0.5 | >100 |

| Ciprofloxacin | - | 0.25 | 0.125 | 0.015 |

Experimental Workflow: High-Throughput MIC Screening

Caption: Workflow for high-throughput MIC determination of "this compound" analogs.

Secondary Screens: Mechanism of Action Elucidation using Reporter Gene Assays

Analogs that demonstrate significant potency in the primary screen (e.g., MIC < 1 µM) should be further investigated in secondary assays to determine their mechanism of action. Reporter gene assays are a powerful tool for this purpose, as they can indicate whether a compound inhibits a specific cellular pathway.[5][6]

Cell Wall Synthesis Inhibition Assay

This assay utilizes a bacterial strain engineered with a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is induced upon disruption of cell wall biosynthesis. For example, the promoter of the ampC gene is strongly induced in the presence of agents that inhibit peptidoglycan synthesis.[6]

Materials:

-

E. coli strain carrying the PampC-lux or PampC-bla reporter plasmid

-

Luria-Bertani (LB) broth

-

384-well white, clear-bottom microtiter plates (for luminescence) or clear plates (for absorbance)

-

Hit compounds from the primary screen

-

Positive control (e.g., Ampicillin, Vancomycin)

-

Negative control (DMSO)

-

Luminometer or microplate reader with a suitable filter for nitrocefin hydrolysis (486 nm)

Procedure:

-

Compound Plating: Dispense the hit compounds at a fixed concentration (e.g., 5x their MIC) into the microtiter plates.

-

Inoculum Preparation: Grow the reporter strain to the early logarithmic phase (OD600 ≈ 0.2).

-

Inoculation: Add the reporter strain culture to the wells.

-

Incubation: Incubate the plates at 37°C for 2-4 hours.

-

Reporter Signal Measurement:

-

Luminescence: For PampC-lux strains, measure the luminescence using a luminometer.

-

β-lactamase Activity: For PampC-bla strains, add the chromogenic substrate nitrocefin and measure the change in absorbance at 486 nm over time.

-

-

Data Analysis: Normalize the reporter signal to cell density (OD600). A significant increase in the reporter signal compared to the DMSO control indicates that the compound may be inhibiting cell wall synthesis.

Protein Synthesis Inhibition Assay

This assay employs a reporter strain where the expression of a reporter gene is dependent on protein synthesis. A common approach is to use a reporter under the control of an inducible promoter. Inhibition of protein synthesis will lead to a decrease in the reporter signal.

Materials:

-

Bacterial strain with an inducible reporter system (e.g., Ptet-gfp or Para-lux)

-

Appropriate growth medium with the inducer (e.g., anhydrotetracycline for Ptet, arabinose for Para)

-

384-well black, clear-bottom microtiter plates

-

Hit compounds from the primary screen

-

Positive control (e.g., Tetracycline, Chloramphenicol)

-

Negative control (DMSO)

-

Fluorometer or luminometer

Procedure:

-

Compound Plating: Dispense the hit compounds at a fixed concentration (e.g., 5x their MIC) into the microtiter plates.

-

Inoculum Preparation: Grow the reporter strain to the early logarithmic phase.

-

Induction and Inoculation: Add the inducer to the bacterial culture and immediately dispense the induced culture into the wells containing the compounds.

-

Incubation: Incubate at 37°C for a period that allows for reporter gene expression (typically 2-4 hours).

-

Reporter Signal Measurement: Measure the fluorescence or luminescence.

-

Data Analysis: Normalize the reporter signal to cell density (OD600). A significant decrease in the reporter signal compared to the induced DMSO control suggests inhibition of protein synthesis.

Data Presentation: Mechanism of Action Profiling

| Analog ID | MIC (µM) | Cell Wall Reporter (Fold Induction) | Protein Synthesis Reporter (% Inhibition) |

| AG95-002 | 0.25 | 1.2 | 85 |

| AG95-003 | 0.4 | 1.5 | 15 |

| Ampicillin | 2.0 | 15.0 | 5 |

| Tetracycline | 0.5 | 1.1 | 95 |

Signaling Pathway and Assay Principle

References

- 1. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 2. goldbio.com [goldbio.com]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Synthesis and Purification of N-(4-methoxyquinolin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic route and purification methods for N-(4-methoxyquinolin-2-yl)acetamide, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The protocols are based on established chemical transformations for analogous structures.

Synthetic Pathway Overview

The synthesis of N-(4-methoxyquinolin-2-yl)acetamide can be achieved through a three-step sequence starting from the commercially available 2,4-dichloroquinoline. The pathway involves a selective nucleophilic aromatic substitution to introduce the methoxy group, followed by amination at the 2-position, and concluding with the acetylation of the resulting amino group.

Caption: Synthetic workflow for N-(4-methoxyquinolin-2-yl)acetamide.

Quantitative Data Summary

The following table summarizes the expected materials, molar masses, and anticipated yields for the synthesis of N-(4-methoxyquinolin-2-yl)acetamide.

| Step | Starting Material | Product | Molar Mass ( g/mol ) of Product | Theoretical Yield (from 10g of initial 2,4-dichloroquinoline) | Estimated Practical Yield (%) |

| 1 | 2,4-Dichloroquinoline | 2-Chloro-4-methoxyquinoline | 193.63 | 9.78 g | 85% |

| 2 | 2-Chloro-4-methoxyquinoline | 2-Amino-4-methoxyquinoline | 174.19 | 7.91 g (from Step 1 product) | 75% |

| 3 | 2-Amino-4-methoxyquinoline | N-(4-methoxyquinolin-2-yl)acetamide | 216.24 | 7.42 g (from Step 2 product) | 95% |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methoxyquinoline

This protocol describes the selective methoxylation of 2,4-dichloroquinoline at the C4 position. The use of a crown ether helps to enhance the selectivity of the reaction.

Materials:

-

2,4-Dichloroquinoline

-

Sodium methoxide (NaOMe)

-

18-Crown-6

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinoline (1.0 eq) in anhydrous DMF.

-

Add 18-crown-6 (0.1 eq) to the solution and stir.

-

Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by slowly adding deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-4-methoxyquinoline.

Step 2: Synthesis of 2-Amino-4-methoxyquinoline

This protocol details the amination of 2-chloro-4-methoxyquinoline to produce 2-amino-4-methoxyquinoline.

Materials:

-

2-Chloro-4-methoxyquinoline

-

Aqueous ammonia (28-30%)

-

Copper(I) iodide (CuI) (optional, as catalyst)

-

N,N-Dimethylformamide (DMF) or a sealed tube with ethanol

-

Deionized water

-

Ethyl acetate

Equipment:

-

High-pressure reaction vessel or a sealed tube

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and filtration

Procedure:

-

In a high-pressure reaction vessel or a thick-walled sealed tube, combine 2-chloro-4-methoxyquinoline (1.0 eq), aqueous ammonia (excess, e.g., 10-20 eq), and a catalytic amount of copper(I) iodide (optional, 0.05 eq).

-

Add a suitable solvent such as DMF or ethanol.

-

Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours with vigorous stirring.

-

After the reaction period, cool the vessel to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Pour the reaction mixture into deionized water. A precipitate should form.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography to yield pure 2-amino-4-methoxyquinoline.

Step 3: Synthesis of N-(4-methoxyquinolin-2-yl)acetamide

This final step involves the acetylation of the amino group to yield the target compound.

Materials:

-

2-Amino-4-methoxyquinoline

-

Acetic anhydride

-

Pyridine (as a catalyst and base) or another suitable base like triethylamine

-

Dichloromethane (DCM) or another inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and filtration

Procedure:

-

Dissolve 2-amino-4-methoxyquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(4-methoxyquinolin-2-yl)acetamide can be purified by recrystallization from a solvent such as ethanol or ethyl acetate/hexane to yield a pure solid product.

Purification and Characterization

Purification

-

Recrystallization: This is the primary method for purifying the solid intermediates and the final product. The choice of solvent will depend on the polarity of the compound. Ethanol, ethyl acetate, and hexane, or mixtures thereof, are common choices.

-

Column Chromatography: For difficult separations or to obtain very high purity material, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a typical eluent system.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of fractions.

-

Melting Point: To determine the purity of the crystalline products.

-

Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the intermediates and the final product.

Logical Relationship of Experimental Steps

The synthesis is a linear sequence where the product of each step serves as the starting material for the next. This relationship necessitates careful purification at each stage to ensure the success of the subsequent reaction.

Caption: Logical flow of the synthesis and purification process.

Application Notes and Protocols: Antibacterial Agent 95 for the Study of Drug-Resistant Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis poses a significant threat to global health, urgently necessitating the development of novel therapeutics with alternative mechanisms of action.

"Antibacterial agent 95" is a representative compound from a promising class of 2-(quinoline-4-yloxy)acetamide derivatives. These compounds have demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of new anti-TB drugs.

Mechanism of Action

This compound exhibits its antimycobacterial effect through the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis. By targeting this complex, the agent disrupts the bacterium's energy metabolism, leading to cell death. This mechanism of action is distinct from that of many current first- and second-line anti-TB drugs, making it a valuable tool for combating drug-resistant strains.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro activity of a lead 2-(quinoline-4-yloxy)acetamide derivative against various M. tuberculosis strains.

| Strain | Resistance Profile | MIC (µM) |

| H37Rv | Drug-Susceptible | 0.09 - 0.80 |

| Clinical Isolate 1 | MDR | Submicromolar range |

| Clinical Isolate 2 | XDR | Submicromolar range |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits visible growth of the bacteria.

Cytotoxicity Profile of this compound

The selectivity of this compound for mycobacteria over mammalian cells is a critical parameter for its potential as a therapeutic agent.

| Cell Line | Description | IC50 (µM) | Selectivity Index (SI) |

| Vero | Monkey Kidney Epithelial Cells | > 20 | > 222 |

| HepG2 | Human Liver Carcinoma Cells | > 20 | > 222 |

| HaCat | Human Keratinocyte Cells | ≥ 20 | > 222 |

IC50 (Inhibitory Concentration 50%) is the concentration of the compound that inhibits 50% of cell viability. The Selectivity Index (SI) is calculated as IC50 / MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a colorimetric resazurin-based assay.

Materials:

-

Mycobacterium tuberculosis strains (e.g., H37Rv, MDR, XDR)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

-

Sterile 96-well microtiter plates (flat-bottom)

-

Sterile distilled water

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture M. tuberculosis in 7H9 broth until the mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

-

-

Preparation of Drug Dilutions:

-

In a 96-well plate, add 100 µL of 7H9 broth to all wells.

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

-

-

Incubation:

-

Seal the plate in a plastic bag and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Reading:

-

After 7 days, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plate at 37°C for 24-48 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the drug that prevents this color change (i.e., the well remains blue).[1][2][3][4][5]

-

Cytotoxicity Assay using MTT

This protocol describes the evaluation of the cytotoxic effects of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Mammalian cell lines (e.g., Vero, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Sterile 96-well microtiter plates (flat-bottom)

-

PBS (Phosphate-buffered saline)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6][7][8]

-

Intracellular Activity in a Macrophage Infection Model

This protocol details the assessment of the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium

-

Mycobacterium tuberculosis H37Rv

-

This compound

-

Sterile water for cell lysis

-

Middlebrook 7H10 agar plates

-

24-well tissue culture plates

Procedure:

-

Macrophage Seeding:

-

Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2.

-

-

Infection of Macrophages:

-

Prepare an M. tuberculosis H37Rv suspension and adjust the concentration.

-

Infect the macrophage monolayer at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage).

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

-

Compound Treatment:

-

Add fresh culture medium containing serial dilutions of this compound to the infected cells.

-

Include an untreated control.

-

-

Incubation:

-

Incubate the plates for 4 days at 37°C with 5% CO2.

-

-

Quantification of Intracellular Bacteria:

-

After incubation, lyse the macrophages by adding sterile water.

-

Prepare serial dilutions of the cell lysate in PBS.

-

Plate the dilutions on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

-

Compare the CFU counts from treated and untreated wells to determine the intracellular activity of the compound.[9][10][11][12][13]

-

Visualizations

References

- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting | Jaglal | African Journal of Laboratory Medicine [ajlmonline.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. researchhub.com [researchhub.com]

- 9. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medium throughput protocol for genome-based quantification of intracellular mycobacterial loads and macrophage survival during in vitro infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]

- 13. Validation of a Medium-Throughput Method for Evaluation of Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Cytotoxicity of "Antibacterial Agent 95" Using Cell-Based Assays

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to evaluating the cytotoxic potential of "Antibacterial Agent 95," a novel therapeutic candidate. Detailed protocols for key cell-based assays are presented, including methods for assessing cell viability (MTT assay), membrane integrity (LDH assay), apoptosis induction (Caspase-3/7 assay), and oxidative stress (Intracellular ROS assay). Representative data is summarized in tabular format to guide researchers in their experimental design and data interpretation. Furthermore, this document includes visualizations of experimental workflows and a plausible signaling pathway for cytotoxicity induced by "this compound," rendered using Graphviz to facilitate a deeper understanding of the experimental procedures and potential molecular mechanisms.

Introduction to Cytotoxicity Testing